N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is a compound that features a benzyldimethylsilyl group attached to a methylbenzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of benzyldimethylsilyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyldimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the development of novel pharmaceuticals and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its ability to act as a protecting group for amines. The benzyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild acidic or basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((Trimethylsilyl)methyl)-4-methylbenzenesulfonamide
- N-((Dimethylphenylsilyl)methyl)-4-methylbenzenesulfonamide
- N-((Diphenylmethylsilyl)methyl)-4-methylbenzenesulfonamide
Uniqueness
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the benzyldimethylsilyl group, which provides a balance of steric hindrance and electronic effects. This makes it an effective protecting group for amines, offering stability and ease of removal compared to other silyl-protected sulfonamides.
Properties
Molecular Formula |
C17H23NO2SSi |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[[benzyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H23NO2SSi/c1-15-9-11-17(12-10-15)21(19,20)18-14-22(2,3)13-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 |
InChI Key |
BFPLGSPCIPLYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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